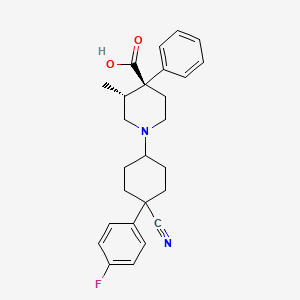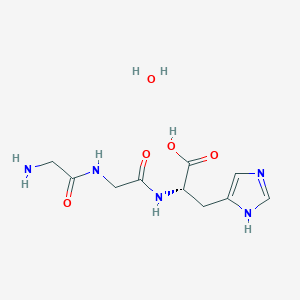
2-Naphthylamine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylamine-13C6 is a labeled compound where six carbon atoms in the naphthylamine structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using techniques such as mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Naphthylamine-13C6 typically involves the synthesis of 2-naphthylamine followed by isotopic labeling. One common method for synthesizing 2-naphthylamine involves the reduction of 2-nitronaphthalene. This process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of 2-naphthylamine often involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C . The isotopic labeling with carbon-13 is then achieved through specialized chemical processes that incorporate the isotope into the molecular structure.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthylamine-13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can yield ortho-carboxy-hydrocinnamic acid when oxidized.
Reduction: Reduction by sodium in boiling amyl alcohol solution forms tetrahydro-3-naphthylamine.
Substitution: Amination reactions can produce various sulfonic acid derivatives used in dye manufacturing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Naphthylamine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed analysis in various fields:
Chemistry: Used in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Mecanismo De Acción
The mechanism of action of 2-Naphthylamine-13C6 involves its interaction with various molecular targets and pathways. For instance, it can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutagenic effects . The compound’s mutagenicity is controlled by both activating and inactivating reactions, with liver microsomes and cytosolic proteins playing crucial roles .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: Another isomer of naphthylamine with similar chemical properties.
N-phenyl-13C6-1-naphthylamine: A related compound with phenyl and carbon-13 labeling.
Uniqueness
2-Naphthylamine-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biochemical processes. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required.
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
149.14 g/mol |
Nombre IUPAC |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clave InChI |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES isomérico |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


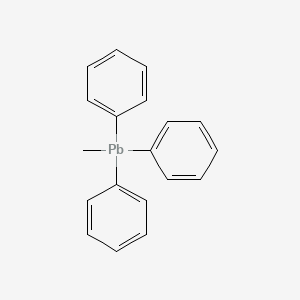
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
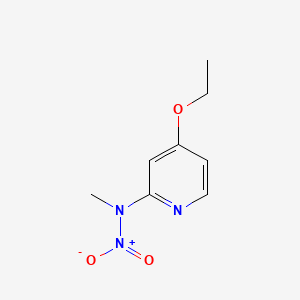

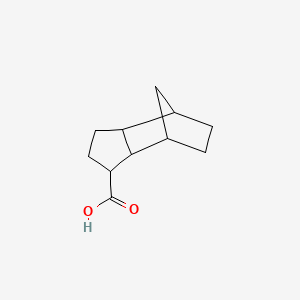
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
